[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Overview
Description
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a dihydroisoxazolyl ring, and a trifluoromethylbenzyl piperazino moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, including nitration, conversion from nitro to amine, and bromination . The process may also involve the use of dehydrating agents such as POCl3, P2O5, or ZnCl2 to facilitate cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a methoxybenzoic acid derivative, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the trifluoromethyl group is known to enhance the biological activity of many compounds, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The piperazino moiety is a common feature in many pharmaceutical agents, suggesting that this compound could have pharmacological properties worth exploring.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic reactions.
Mechanism of Action
The mechanism by which [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, such as enzymes or receptors, to produce its effects. The trifluoromethyl group may enhance binding affinity to these targets, while the piperazino moiety could modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE: shares structural similarities with other compounds containing methoxyphenyl, dihydroisoxazolyl, and piperazino groups.
Imidazole-containing compounds: These compounds also exhibit significant biological activity and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, is known to enhance the stability and activity of many compounds, making this compound a promising candidate for further research.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3/c1-31-20-8-3-2-7-18(20)19-14-21(32-27-19)22(30)29-11-9-28(10-12-29)15-16-5-4-6-17(13-16)23(24,25)26/h2-8,13,21H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMFCLORNZVGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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